N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic small molecule characterized by a benzothiazinone core fused with a trifluoromethyl substituent and an acetamide-linked 2-chloro-5-nitrophenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro and chloro groups contribute to electronic modulation and binding interactions. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX system , which aids in refining atomic coordinates and validating stereochemistry.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O4S/c18-10-3-2-9(24(27)28)6-11(10)22-15(25)7-14-16(26)23-12-5-8(17(19,20)21)1-4-13(12)29-14/h1-6,14H,7H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLMQABJFWWJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological profile, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.78 g/mol. Its structure features a chloro-nitrophenyl moiety connected to a benzothiazine derivative, which is known for various biological activities.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.78 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with a trifluoromethyl group demonstrate enhanced activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various benzothiazine derivatives, the compound showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may be effective in treating infections caused by these pathogens.
Antifungal Activity
The compound also exhibits antifungal properties. Similar compounds have been tested against common fungal strains, showing promising results.
Table 2: Antifungal Activity Results
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| N-(2-chloro-5-nitrophenyl)... | Candida albicans | 4 |
| N-(2-chloro-5-nitrophenyl)... | Aspergillus fumigatus | 8 |
Anticancer Activity
Recent studies have indicated that benzothiazine derivatives possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Anticancer Mechanism
In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways . This highlights its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the nitrophenyl or benzothiazine moieties can significantly affect potency and selectivity.
Key Findings in SAR Studies
- Trifluoromethyl Group : Enhances lipophilicity and may increase membrane permeability.
- Nitro Group : Contributes to electron-withdrawing properties, which are essential for biological activity.
- Benzothiazine Core : Provides structural stability and is essential for interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes can be contextualized against analogs such as N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) . Below is a comparative analysis:
Structural Features
| Property | Target Compound | Compound 6y |
|---|---|---|
| Core Structure | Benzothiazinone (3,4-dihydro-2H-1,4-benzothiazin-2-yl) | Indole (1H-indol-3-yl) |
| Substituents | - 3-oxo group - 6-(trifluoromethyl) - 2-chloro-5-nitrophenyl acetamide |
- 1-(4-chlorobenzoyl) - 5-methoxy - 2-methyl - N-(phenyl(pyridin-2-yl)methyl) |
| Electron-Withdrawing Groups | Nitro (-NO₂), chloro (-Cl), trifluoromethyl (-CF₃) | Chloro (-Cl), benzoyl (-COC₆H₄Cl) |
| Molecular Weight | Estimated ~450–470 g/mol | Likely higher (~550–600 g/mol) due to bulky tert-butyl and pyridinyl groups |
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl and nitro groups in the target compound increase logP compared to 6y’s tert-butyl and methoxy groups, suggesting enhanced membrane permeability but reduced aqueous solubility .
- Metabolic Stability : The electron-withdrawing nitro group in the target compound may reduce oxidative metabolism, whereas 6y’s indole and pyridinyl moieties could be susceptible to cytochrome P450-mediated degradation.
- Solubility : 6y’s methoxy and pyridinyl groups may improve solubility in polar solvents, while the target compound’s nitro and CF₃ groups favor organic phases.
Research Findings and Data
Crystallographic Validation
The SHELX system has been instrumental in resolving the stereochemistry of benzothiazinone derivatives, confirming the dihydro-2H configuration and acetamide linkage. For 6y, similar methods likely validated the indole core and tert-butyl substituent placement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
